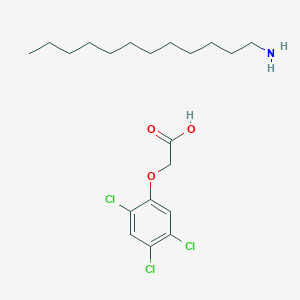
Benzeneethanesulfonamide, 2-amino-5-(diethylamino)-N-methyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzèneéthanesulfonamide, 2-amino-5-(diéthylamino)-N-méthyl-, monochlorhydrate est un composé organique complexe présentant des applications significatives dans divers domaines. Ce composé est connu pour sa structure chimique unique, qui comprend un cycle benzénique, un groupe éthanesulfonamide et un groupe amino substitué par des groupes diéthylamino et N-méthyl. La forme monochlorhydrate indique la présence d'un seul ion chlorure associé au composé.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de Benzèneéthanesulfonamide, 2-amino-5-(diéthylamino)-N-méthyl-, monochlorhydrate implique généralement le couplage oxydant de thiols et d'amines. Cette méthode est avantageuse en raison de son efficacité et de son respect de l'environnement . Les conditions de réaction comprennent souvent l'utilisation de produits chimiques courants à faible coût et ne nécessitent pas d'étapes de pré-fonctionnalisation et de défonctionnalisation supplémentaires, simplifiant ainsi la voie de synthèse et réduisant la production de déchets.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des procédés de couplage oxydant à grande échelle. L'utilisation de systèmes catalytiques avancés et de conditions de réaction optimisées garantit un rendement et une pureté élevés du produit final. Le processus est conçu pour être rentable et évolutif, ce qui le rend adapté à la production commerciale.
Analyse Des Réactions Chimiques
Types de réactions
Benzèneéthanesulfonamide, 2-amino-5-(diéthylamino)-N-méthyl-, monochlorhydrate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés d'acide sulfonique.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés d'amines.
Substitution : Les groupes amino et diéthylamino peuvent participer à des réactions de substitution, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants tels que le peroxyde d'hydrogène, des réducteurs tels que le borohydrure de sodium et divers agents halogénants pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées et des niveaux de pH pour assurer la formation du produit souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés d'acide sulfonique, des dérivés d'amines et divers composés de benzèneéthanesulfonamide substitués. Ces produits ont des applications diverses dans les produits pharmaceutiques, les produits agrochimiques et d'autres industries.
Applications de la recherche scientifique
Benzèneéthanesulfonamide, 2-amino-5-(diéthylamino)-N-méthyl-, monochlorhydrate présente un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il est étudié pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Le composé est utilisé dans la production de divers produits chimiques et matériaux industriels.
Mécanisme d'action
Le mécanisme d'action de Benzèneéthanesulfonamide, 2-amino-5-(diéthylamino)-N-méthyl-, monochlorhydrate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe sulfonamide du composé peut interagir avec des enzymes et des protéines, inhibant leur activité. Cette interaction peut entraîner divers effets biologiques, notamment des activités antimicrobiennes et anticancéreuses. Les groupes diéthylamino et N-méthyl améliorent la capacité du composé à pénétrer les membranes cellulaires, augmentant ainsi son efficacité.
Applications De Recherche Scientifique
Benzeneethanesulfonamide, 2-amino-5-(diethylamino)-N-methyl-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzeneethanesulfonamide, 2-amino-5-(diethylamino)-N-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The diethylamino and N-methyl groups enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
Benzèneéthanesulfonamide, 2-amino-5-(diéthylamino)-N-méthyl-, monochlorhydrate est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il présente une solubilité, une stabilité et une activité biologique accrues, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
63467-17-4 |
|---|---|
Formule moléculaire |
C13H24ClN3O2S |
Poids moléculaire |
321.87 g/mol |
Nom IUPAC |
2-[2-amino-5-(diethylamino)phenyl]-N-methylethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C13H23N3O2S.ClH/c1-4-16(5-2)12-6-7-13(14)11(10-12)8-9-19(17,18)15-3;/h6-7,10,15H,4-5,8-9,14H2,1-3H3;1H |
Clé InChI |
CDTMUWYCIZVINB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)N)CCS(=O)(=O)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


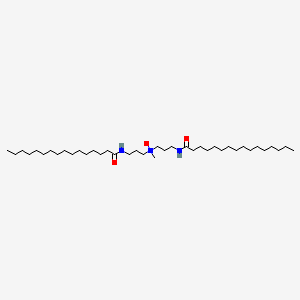
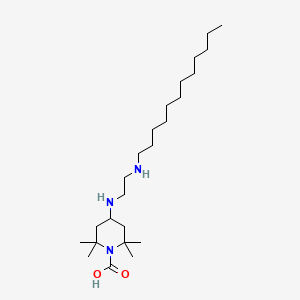
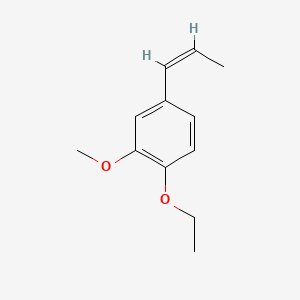
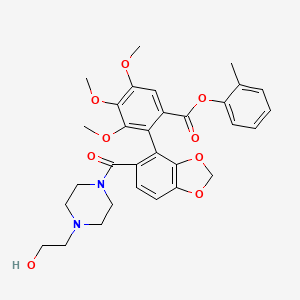
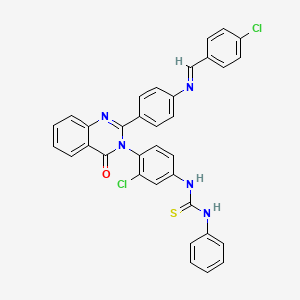
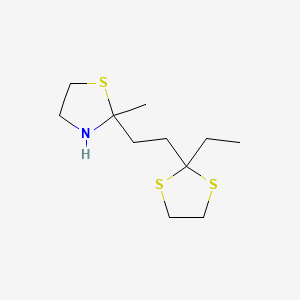

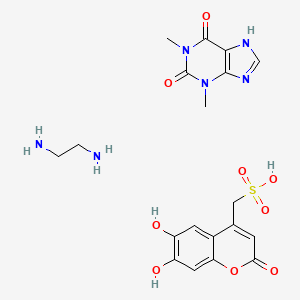
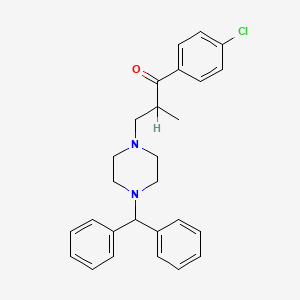
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-methylcarbamic acid](/img/structure/B12730805.png)
